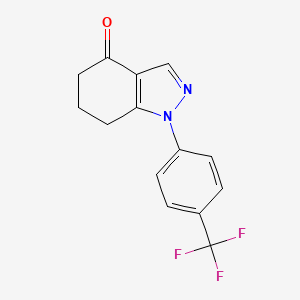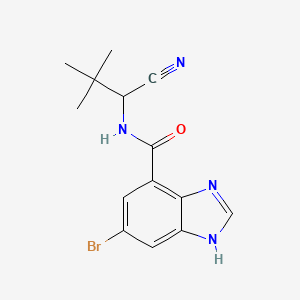
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Specifically, it has been found to inhibit the activity of the histone acetyltransferase p300/CBP, which is involved in the regulation of gene expression. By inhibiting this enzyme, 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide may alter the expression of genes involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, which may make it useful as an anti-inflammatory agent. Additionally, it has been found to inhibit the replication of certain viruses, suggesting that it may have antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide in lab experiments is that it has been found to have a high degree of selectivity for its target enzymes and signaling pathways. This means that it may have fewer off-target effects than other compounds that are used in scientific research. However, one limitation of using 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide is that it is a relatively new compound, and its long-term effects on human health are not yet known.
Zukünftige Richtungen
There are several future directions for research on 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to identify the optimal dose and administration schedule. Additionally, more research is needed to determine its potential as an anti-inflammatory and antiviral agent. Finally, studies are needed to determine the long-term effects of 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide on human health.
Synthesemethoden
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-aminobenzimidazole with 4-bromo-1-butanol in the presence of potassium carbonate to form 6-bromo-1H-benzimidazole-4-carboxamide. The second step involves the reaction of the resulting compound with 1-cyano-2,2-dimethylpropylamine in the presence of triethylamine to form 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide has been studied for its potential as a therapeutic agent in several areas of scientific research. It has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, 6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide has been found to have antiviral properties, as it inhibits the replication of certain viruses.
Eigenschaften
IUPAC Name |
6-bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)11(6-16)19-13(20)9-4-8(15)5-10-12(9)18-7-17-10/h4-5,7,11H,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAYOGFTCPQBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C2C(=CC(=C1)Br)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-benzimidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

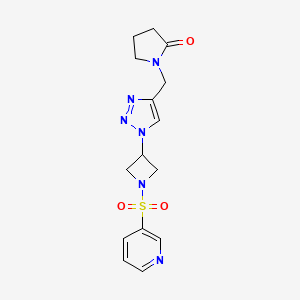
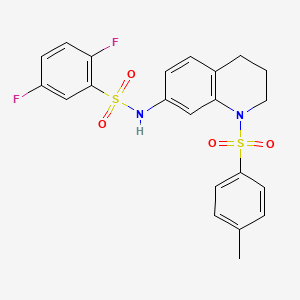
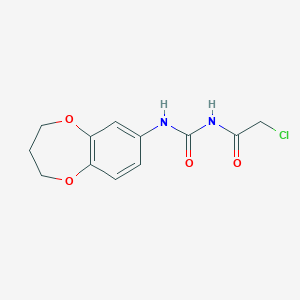
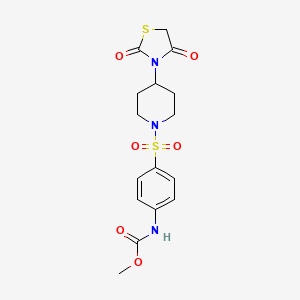
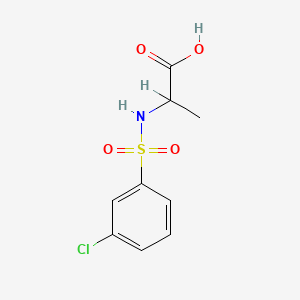
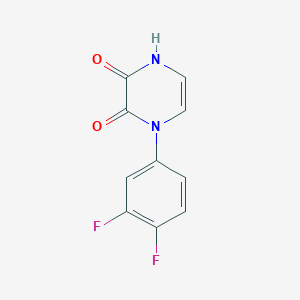
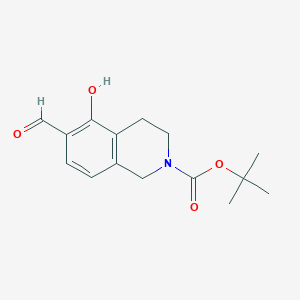
![1-(2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580331.png)
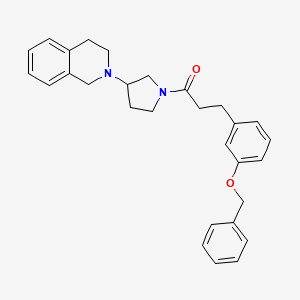
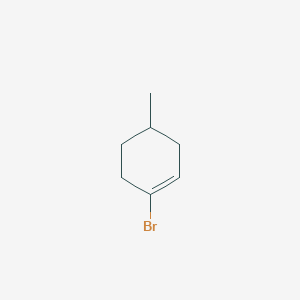
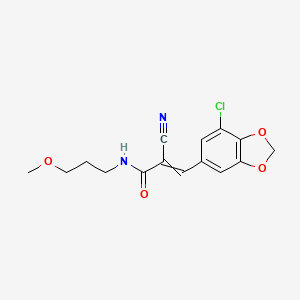
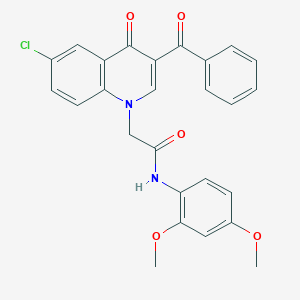
![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)
